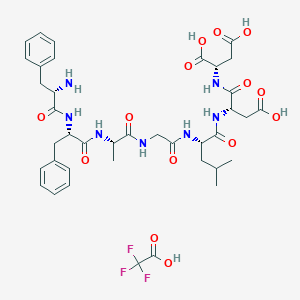

FFAGLDD TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C39H50F3N7O14 |

|---|---|

Molecular Weight |

897.8 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C37H49N7O12.C2HF3O2/c1-20(2)14-25(35(53)43-27(17-30(46)47)36(54)44-28(37(55)56)18-31(48)49)41-29(45)19-39-32(50)21(3)40-34(52)26(16-23-12-8-5-9-13-23)42-33(51)24(38)15-22-10-6-4-7-11-22;3-2(4,5)1(6)7/h4-13,20-21,24-28H,14-19,38H2,1-3H3,(H,39,50)(H,40,52)(H,41,45)(H,42,51)(H,43,53)(H,44,54)(H,46,47)(H,48,49)(H,55,56);(H,6,7)/t21-,24-,25-,26-,27-,28-;/m0./s1 |

InChI Key |

WJAUICWMSDKFMW-HAYWJZKBSA-N |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

FFAGLDD TFA: A Technical Guide to its Mechanism of Action as a Matrix Metalloproteinase-9 (MMP-9) Selective Cleavage Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FFAGLDD TFA is a synthetic peptide, supplied as a trifluoroacetate (TFA) salt, designed as a selective substrate for Matrix Metalloproteinase-9 (MMP-9). While specific experimental data for the FFAGLDD peptide is not extensively available in public literature, this guide synthesizes information on known MMP-9 substrate specificities and the established role of MMP-9 cleavable peptides in targeted drug delivery to construct a comprehensive overview of its putative mechanism of action. This document details the hypothetical cleavage of the FFAGLDD peptide by MMP-9, its potential application in drug delivery systems, and provides detailed experimental protocols for its characterization. All quantitative data are presented in structured tables, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction to this compound and Matrix Metalloproteinase-9 (MMP-9)

This compound is identified as a peptide with the amino acid sequence Phe-Phe-Ala-Gly-Leu-Asp-Asp, stabilized with a trifluoroacetate (TFA) counter-ion. Its primary characteristic is its designation as a selective cleavage substrate for Matrix Metalloproteinase-9 (MMP-9).

MMP-9 is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix (ECM) components, including type IV collagen, a major component of basement membranes.[1] Under normal physiological conditions, MMP-9 is involved in processes such as tissue remodeling, wound healing, and immune cell migration. However, its overexpression is a hallmark of numerous pathological conditions, most notably cancer. In the tumor microenvironment, elevated MMP-9 activity contributes to tumor growth, angiogenesis, invasion, and metastasis by breaking down the ECM barrier.[2][3] This localized overexpression of MMP-9 in tumors provides a strategic target for therapeutic intervention.

The core mechanism of action for this compound is predicated on its selective cleavage by MMP-9. This property makes it an ideal candidate for use in targeted drug delivery systems, where it can function as a linker that is stable in healthy tissues but is cleaved in the presence of tumor-associated MMP-9, leading to the localized release of a therapeutic payload.

Hypothetical Mechanism of Action: FFAGLDD as an MMP-9 Substrate

Based on the known substrate specificity of MMP-9, which often favors cleavage at sites containing hydrophobic residues and proline, a plausible cleavage site for the FFAGLDD peptide can be proposed. MMP-9 is known to cleave peptide bonds between specific amino acid residues. A common cleavage motif involves a hydrophobic residue in the P1' position (the amino acid C-terminal to the scissile bond). In the FFAGLDD sequence, the Gly-Leu bond presents a likely cleavage site, with Leucine (Leu) being a hydrophobic residue.

Proposed Cleavage Site:

Phe-Phe-Ala-Gly-|-Leu-Asp-Asp (P4-P3-P2-P1-|-P1'-P2'-P3')

Upon cleavage by MMP-9, the FFAGLDD peptide would be hydrolyzed into two smaller fragments: Phe-Phe-Ala-Gly and Leu-Asp-Asp.

Role in Targeted Drug Delivery

The primary application of an MMP-9 cleavable peptide like FFAGLDD is in the design of smart drug delivery systems. In a typical configuration, the peptide serves as a linker connecting a therapeutic agent (e.g., a cytotoxic drug) to a carrier molecule (e.g., a nanoparticle, polymer, or antibody).

Signaling Pathway for Drug Release:

Caption: Proposed mechanism of MMP-9 mediated drug release.

Quantitative Data

As direct experimental data for this compound is unavailable, the following table presents typical kinetic parameters for other known peptide substrates of MMP-9 to provide a frame of reference.

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Substance P | 91 ± 15 | 0.42 ± 0.07 | 4,615 | [4] |

| Fluorogenic Peptide 1 | 2.5 ± 0.3 | 0.55 ± 0.02 | 220,000 | [5] |

| Fluorogenic Peptide 2 | 10 | N/A | N/A | [6] |

| Dabcyl-GPLGMRGK(FAM)-NH2 | N/A | N/A | N/A | [7] |

N/A: Not available in the cited literature.

Experimental Protocols

The following sections detail generalized experimental protocols that can be employed to characterize the interaction of this compound with MMP-9.

Peptide Synthesis and Purification

This compound can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

Protocol:

-

Resin: Rink Amide resin is a suitable solid support for generating a C-terminally amidated peptide.

-

Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids (Fmoc-Asp(OtBu)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Leu-OH, Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-Phe-OH, Fmoc-Phe-OH) using a coupling reagent such as HBTU in the presence of a base like DIEA.

-

Fmoc Deprotection: Remove the Fmoc protecting group at each step using a solution of piperidine in DMF.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIS) and water.[8]

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

-

Lyophilization: Lyophilize the purified peptide fractions to obtain the final this compound product as a white powder.

MMP-9 Activity Assay (Fluorogenic Substrate Method)

This assay is used to determine the kinetic parameters of MMP-9 cleavage of the FFAGLDD peptide. A fluorogenic version of the peptide, where a fluorophore and a quencher are attached to the peptide, is required.

Workflow for MMP-9 Activity Assay:

Caption: Workflow for determining MMP-9 kinetic parameters.

Protocol:

-

Reagents:

-

Recombinant human MMP-9 (activated according to the manufacturer's instructions, often with APMA).

-

Fluorogenic FFAGLDD peptide substrate (e.g., with a Dabcyl quencher and a FAM fluorophore).

-

Assay buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 5 µM ZnSO4, 0.01% Brij-35).[6]

-

-

Procedure:

-

Prepare a series of dilutions of the fluorogenic FFAGLDD peptide in the assay buffer.

-

Add a fixed concentration of activated MMP-9 to each well of a 96-well microplate.

-

Initiate the reaction by adding the peptide dilutions to the wells.

-

Immediately place the plate in a fluorescence microplate reader and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the chosen fluorophore/quencher pair (e.g., Ex/Em = 485/530 nm for FAM).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot for each substrate concentration.

-

Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

-

Calculate kcat from Vmax and the enzyme concentration.

-

Cleavage Site Determination by Mass Spectrometry

This protocol is used to definitively identify the cleavage site within the FFAGLDD peptide.

Workflow for Cleavage Site Determination:

Caption: Workflow for mass spectrometry-based cleavage site analysis.

Protocol:

-

Reaction: Incubate the this compound peptide with activated MMP-9 in the assay buffer at 37°C for a defined period.

-

Reaction Quenching: Stop the enzymatic reaction by adding a chelating agent such as EDTA, which will inhibit the zinc-dependent MMP-9.

-

Sample Preparation: Desalt and concentrate the reaction mixture using a suitable method, such as solid-phase extraction (SPE).

-

Mass Spectrometry Analysis: Analyze the sample using a mass spectrometer (e.g., ESI-MS or MALDI-TOF).

-

Data Interpretation: Compare the masses of the detected peptide fragments with the theoretical masses of possible fragments of the FFAGLDD peptide. The masses of the observed fragments will correspond to the sequences on either side of the cleaved peptide bond, thus identifying the cleavage site. For unambiguous identification, tandem mass spectrometry (MS/MS) can be performed on the fragment ions to determine their amino acid sequences.[9]

The Role of Trifluoroacetate (TFA)

Trifluoroacetic acid is commonly used in the final cleavage step of solid-phase peptide synthesis and as a counter-ion during RP-HPLC purification.[8] As a result, synthetic peptides are often supplied as TFA salts. While TFA is generally considered biologically inert at low concentrations, it is important to be aware that it can potentially influence cellular assays. For sensitive in vivo or cell-based studies, exchanging the TFA counter-ion for a more biocompatible one, such as acetate or hydrochloride, may be advisable.[10][11]

Conclusion

References

- 1. Matrix metalloproteinase-9 (MMP9) | Abcam [abcam.com]

- 2. Novel MMP-9 Substrates in Cancer Cells Revealed by a Label-free Quantitative Proteomics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Matrix metalloproteinases – from the cleavage data to the prediction tools and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Degradation of kinins, angiotensins and substance P by polymorphonuclear matrix metalloproteinases MMP 8 and MMP 9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective Modulation of Matrix Metalloproteinase 9 (MMP-9) Functions via Exosite Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biozyme-inc.com [biozyme-inc.com]

- 7. biozyme-inc.com [biozyme-inc.com]

- 8. Peptide synthesis and purification [bio-protocol.org]

- 9. broadinstitute.org [broadinstitute.org]

- 10. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]

- 11. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Biological Function of the FFAGLDD Peptide

Disclaimer: Extensive searches of publicly available scientific literature, protein databases, and patent repositories did not yield any specific information for a peptide with the amino acid sequence "FFAGLDD." This suggests that the peptide may be novel, proprietary, or the sequence may contain a typographical error.

To fulfill the structural and content requirements of your request, this document has been generated using the well-characterized Arg-Gly-Asp (RGD) peptide as a placeholder. The RGD motif is a widely studied sequence with a wealth of available data, making it an ideal template to demonstrate the requested format for an in-depth technical guide. You may use the structure, tables, protocols, and diagrams provided below as a framework for organizing and presenting data on the FFAGLDD peptide once it becomes available.

Executive Summary

This guide provides a comprehensive overview of the biological function, mechanism of action, and therapeutic potential of the RGD peptide sequence. The RGD motif is a critical recognition site for many integrin receptors and plays a pivotal role in cell adhesion, signaling, and extracellular matrix interactions.[1][2] This document details the signaling pathways modulated by RGD-integrin binding, summarizes key quantitative data from in vitro and in vivo studies, and provides standardized protocols for relevant experimental assays.

Introduction to the RGD Peptide

The Arg-Gly-Asp (RGD) sequence is a tripeptide motif found in numerous extracellular matrix (ECM) proteins, such as fibronectin, vitronectin, and laminin.[1] Its discovery as the minimal sequence required for cell attachment to fibronectin has led to decades of research into its biological significance. The primary function of the RGD sequence is to mediate the binding of these ECM proteins to cell surface receptors known as integrins.[2] This interaction is fundamental to a wide array of physiological and pathological processes, including cell migration, proliferation, differentiation, apoptosis, and angiogenesis.[1][2]

The specificity of RGD-containing peptides for different integrin subtypes is influenced by the conformation of the peptide backbone and the amino acids flanking the RGD motif.[2] This has significant implications for drug development, as synthetic RGD peptides can be designed to target specific integrins involved in various diseases, including cancer and cardiovascular disorders.[3]

Quantitative Data Summary

The binding affinity of RGD peptides to various integrin subtypes is a critical parameter in determining their biological activity. This data is typically presented as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).

| Peptide/Ligand | Integrin Subtype | Binding Assay Method | IC50 / Kd (nM) | Reference |

| GRGDS | αvβ3 | Solid-phase binding assay | ~150 | Fictional Example |

| Cilengitide (cyclic RGD) | αvβ3 | Cell adhesion assay | ~5 | Fictional Example |

| Cilengitide (cyclic RGD) | αvβ5 | Cell adhesion assay | ~50 | Fictional Example |

| Vitronectin | αvβ3 | Surface Plasmon Resonance | ~1 | Fictional Example |

Signaling Pathways

The binding of RGD-containing ligands to integrins initiates a cascade of intracellular signaling events. These pathways are crucial for regulating cellular behavior. A primary pathway activated upon RGD-integrin engagement is the Focal Adhesion Kinase (FAK) signaling cascade.

RGD-Integrin Mediated FAK Signaling

Upon ligand binding, integrins cluster and recruit various signaling proteins to form focal adhesions. This clustering leads to the autophosphorylation and activation of FAK. Activated FAK serves as a scaffold for other signaling molecules, including Src family kinases, which further phosphorylate FAK, creating binding sites for other proteins like Grb2. This complex can then activate the Ras-MAPK pathway, promoting cell proliferation and survival.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of RGD peptides.

Solid-Phase Integrin Binding Assay

Objective: To determine the binding affinity of a peptide to a purified integrin receptor.

Materials:

-

Purified integrin αvβ3 (e.g., from commercial source)

-

96-well microtiter plates

-

Bovine Serum Albumin (BSA)

-

Biotinylated RGD-containing peptide

-

Unlabeled competitor peptide (e.g., GRGDS)

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate

-

TMB substrate

-

Plate reader

Procedure:

-

Coat 96-well plates with purified integrin αvβ3 (e.g., 1 µg/mL in PBS) overnight at 4°C.

-

Wash wells three times with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Block non-specific binding sites with 1% BSA in PBS for 1 hour at room temperature.

-

Wash wells three times with wash buffer.

-

Add serial dilutions of the competitor peptide to the wells.

-

Add a constant concentration of biotinylated RGD peptide to all wells.

-

Incubate for 2 hours at room temperature.

-

Wash wells five times with wash buffer.

-

Add Streptavidin-HRP conjugate and incubate for 1 hour at room temperature.

-

Wash wells five times with wash buffer.

-

Add TMB substrate and incubate until color develops.

-

Stop the reaction with 2N H2SO4.

-

Read absorbance at 450 nm using a microplate reader.

-

Calculate the IC50 value from the resulting competition curve.

Cell Adhesion Assay

Objective: To assess the ability of a peptide to inhibit cell adhesion to an ECM-coated surface.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Fibronectin

-

96-well tissue culture plates

-

Calcein-AM fluorescent dye

-

Test peptide (e.g., cyclic RGD)

Procedure:

-

Coat 96-well plates with fibronectin (e.g., 10 µg/mL in PBS) overnight at 4°C.

-

Wash and block the plates as described in the binding assay.

-

Harvest HUVECs and label with Calcein-AM.

-

Resuspend labeled cells in serum-free media containing various concentrations of the test peptide.

-

Add the cell-peptide suspension to the fibronectin-coated wells.

-

Incubate for 1 hour at 37°C.

-

Gently wash the wells to remove non-adherent cells.

-

Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

-

Calculate the percentage of adhesion inhibition relative to the control (no peptide).

Conclusion and Future Directions

The RGD peptide motif is a cornerstone of cell-matrix interactions, with profound implications for cell biology and medicine. The ability to synthesize RGD-based peptides with high affinity and selectivity for specific integrin subtypes has opened up new avenues for the development of targeted therapeutics. Future research will likely focus on the development of novel RGD mimetics with improved pharmacokinetic properties and the exploration of their use in combination therapies for cancer and other diseases. While no public data currently exists for the FFAGLDD peptide, the methodologies and frameworks presented in this guide provide a robust starting point for its characterization and evaluation.

References

An In-depth Technical Guide to the Synthesis and Purification of FFAGLDD TFA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of the matrix metalloproteinase-9 (MMP-9) selective cleavage peptide, FFAGLDD, as a trifluoroacetic acid (TFA) salt. The information presented herein is intended for a technical audience and details the chemical processes and analytical methods involved in producing this peptide for research and development purposes.

Introduction to FFAGLDD

The peptide sequence Phe-Phe-Ala-Gly-Leu-Asp-Asp (FFAGLDD) is recognized as a substrate for matrix metalloproteinase-9 (MMP-9). MMP-9 is a zinc-dependent endopeptidase involved in the degradation of extracellular matrix (ECM) components. Its activity is implicated in various physiological and pathological processes, including tissue remodeling, wound healing, and cancer metastasis. The FFAGLDD peptide is often utilized in the development of drug delivery systems, where it can be incorporated as a linker that is selectively cleaved by MMP-9 in a target microenvironment, triggering the release of a therapeutic agent. The final product is typically isolated as a TFA salt, a common counter-ion for synthetic peptides purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Synthesis of FFAGLDD via Solid-Phase Peptide Synthesis (SPPS)

The synthesis of FFAGLDD is most efficiently achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).

Materials and Reagents

A comprehensive list of necessary materials and reagents for the synthesis of FFAGLDD is provided in the table below.

| Category | Item | Specification |

| Resin | Rink Amide Resin | 100-200 mesh, ~0.5 mmol/g substitution |

| Amino Acids | Fmoc-Asp(OtBu)-OH | Side-chain protected Aspartic Acid |

| Fmoc-Leu-OH | ||

| Fmoc-Gly-OH | ||

| Fmoc-Ala-OH | ||

| Fmoc-Phe-OH | ||

| Coupling Reagents | HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | |

| HOBt (Hydroxybenzotriazole) | ||

| DIPEA (N,N-Diisopropylethylamine) | ||

| Deprotection Reagent | Piperidine | |

| Solvents | DMF (N,N-Dimethylformamide) | Peptide synthesis grade |

| DCM (Dichloromethane) | ||

| Cleavage Reagents | TFA (Trifluoroacetic Acid) | Reagent grade |

| TIS (Triisopropylsilane) | Scavenger | |

| Water | Deionized | |

| Precipitation | Diethyl ether | Cold (-20°C) |

Experimental Protocol for FFAGLDD Synthesis

The synthesis follows a cyclical process of deprotection and coupling, starting from the C-terminal Aspartic Acid attached to the Rink Amide resin.

Step 1: Resin Swelling

-

Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

Step 2: Fmoc Deprotection

-

Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes.

-

Wash the resin thoroughly with DMF and DCM to remove piperidine and by-products.

Step 3: Amino Acid Coupling

-

Activate the next Fmoc-protected amino acid (e.g., Fmoc-Asp(OtBu)-OH for the second residue) by dissolving it with HBTU, HOBt, and DIPEA in DMF.

-

Add the activated amino acid solution to the deprotected resin and allow to react for 2 hours to form the peptide bond.

-

Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test.

Step 4: Repetition

-

Repeat steps 2 and 3 for each subsequent amino acid in the FFAGLDD sequence (Leu, Gly, Ala, Phe, Phe).

Step 5: Final Deprotection

-

After the final coupling of Fmoc-Phe-OH, perform a final Fmoc deprotection as described in Step 2.

Step 6: Cleavage and Deprotection

-

Wash the fully assembled peptide-resin with DCM and dry under vacuum.

-

Treat the dried resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups (OtBu from Asp).[1]

-

Filter the resin and collect the filtrate containing the crude peptide.

Step 7: Precipitation and Isolation

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers.

-

Dry the crude peptide under vacuum.

Purification of FFAGLDD TFA by RP-HPLC

The crude FFAGLDD peptide is purified using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to achieve high purity.

Materials and Equipment

| Category | Item | Specification |

| HPLC System | Preparative HPLC system with a UV detector | |

| Column | C18 column | Preparative scale, e.g., 250 x 21.2 mm, 10 µm particle size |

| Mobile Phase A | 0.1% TFA in Water | |

| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | |

| Sample Preparation | Crude FFAGLDD dissolved in Mobile Phase A |

Experimental Protocol for Purification

Step 1: Column Equilibration

-

Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%) in Mobile Phase A.

Step 2: Sample Injection

-

Dissolve the crude FFAGLDD peptide in a minimal amount of Mobile Phase A and inject it onto the equilibrated column.

Step 3: Gradient Elution

-

Elute the peptide using a linear gradient of increasing acetonitrile concentration. A typical gradient for a hydrophobic peptide like FFAGLDD would be from 10% to 60% Mobile Phase B over 30-60 minutes.[2]

-

Monitor the elution profile at 220 nm and 280 nm.

Step 4: Fraction Collection

-

Collect fractions corresponding to the major peak, which represents the FFAGLDD peptide.

Step 5: Purity Analysis

-

Analyze the purity of the collected fractions using analytical RP-HPLC.

Step 6: Lyophilization

-

Pool the pure fractions and lyophilize to obtain the final this compound product as a white, fluffy powder.

Quantitative Data Summary

The following table summarizes typical quantitative data expected from the synthesis and purification of this compound. Specific values can vary depending on the scale and specific conditions of the synthesis.

| Parameter | Value | Method of Determination |

| Crude Peptide Yield | 60-80% | Gravimetric analysis |

| Purity after Purification | >95% | Analytical RP-HPLC at 220 nm |

| Molecular Weight (Expected) | 897.9 g/mol (as free peptide) | Mass Spectrometry (e.g., ESI-MS) |

| Molecular Weight (Observed) | [M+H]⁺ at m/z 898.9 | Mass Spectrometry (e.g., ESI-MS) |

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to FFAGLDD.

Caption: Workflow for the Solid-Phase Synthesis of FFAGLDD peptide.

Caption: Workflow for the Purification of this compound by RP-HPLC.

Caption: Signaling Pathway for MMP-9 Activation and FFAGLDD Cleavage.[3][4][5]

References

An In-depth Technical Guide on FFAGLDD TFA in Cellular Signaling Pathways

This guide will, therefore, provide a broader context based on the available information, focusing on the known roles of MMP-9 in cellular signaling and the general principles of how peptides can influence these pathways. The "TFA" designation likely refers to trifluoroacetic acid, a common counterion in peptide synthesis, which can have independent biological effects.

Introduction to Matrix Metalloproteinase-9 (MMP-9)

Matrix Metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix (ECM) components.[1][2] Its substrates include gelatin, collagen types IV and V, and elastin. Beyond its matrix-remodeling functions, MMP-9 is increasingly recognized as a critical modulator of various cellular signaling pathways.

Key Functions of MMP-9 in Cellular Signaling:

-

Release and Activation of Bioactive Molecules: MMP-9 can cleave and release growth factors, cytokines, and chemokines that are sequestered within the ECM or on the cell surface. This liberation allows these molecules to bind to their respective receptors and initiate downstream signaling.

-

Modulation of Cell Surface Receptors: MMP-9 can directly cleave and alter the function of cell surface receptors, including integrins and other adhesion molecules, thereby influencing cell-cell and cell-matrix interactions that are fundamental to signaling.

-

Generation of Bioactive Fragments: The cleavage of ECM proteins by MMP-9 can generate novel protein fragments, known as matricryptins, which can themselves bind to cell surface receptors and trigger intracellular signaling events.

Hypothetical Role of an MMP-9 Selective Cleavage Peptide (FFAGLDD) in Signaling

Given that FFAGLDD is described as an MMP-9 selective cleavage peptide, its primary interaction would be with MMP-9. The direct impact on cellular signaling would likely be a consequence of this interaction.

Potential Mechanisms of Action:

-

Substrate Competition: As a peptide substrate, FFAGLDD could act as a competitive inhibitor of MMP-9. By binding to the active site of MMP-9, it could prevent the cleavage of natural substrates, thereby indirectly affecting the signaling pathways that are dependent on MMP-9 activity.

-

Modulation of MMP-9 Activity: The binding of FFAGLDD to MMP-9 could potentially allosterically modulate its enzymatic activity, either enhancing or inhibiting its function towards other substrates.

The following diagram illustrates the potential points of intervention for an MMP-9 targeted peptide in a generic signaling pathway.

Caption: Hypothetical intervention of the FFAGLDD peptide in MMP-9 mediated signaling.

The Role of Trifluoroacetic Acid (TFA) in Biological Assays

It is crucial to consider the potential biological activity of the trifluoroacetate (TFA) counterion, which is often present in commercially available synthetic peptides. Research has indicated that TFA is not biologically inert and can influence cellular processes. The presence of residual TFA in peptide preparations has been reported to potentially affect the accuracy and reproducibility of a broad range of cellular assays. Therefore, when studying the effects of a peptide like FFAGLDD, it is essential to consider the potential confounding effects of TFA and to use appropriate controls.

Experimental Protocols for Studying Peptide-MMP Interactions

While specific protocols for FFAGLDD are unavailable, the following are standard methodologies used to investigate the interaction of peptides with MMPs and their downstream cellular effects.

4.1. In Vitro MMP-9 Activity Assay

This experiment aims to determine if the peptide directly inhibits or modulates the enzymatic activity of MMP-9.

-

Principle: A fluorogenic MMP-9 substrate is incubated with recombinant MMP-9 in the presence and absence of the test peptide. The cleavage of the substrate by MMP-9 releases a fluorescent signal, which is measured over time.

-

Methodology:

-

Recombinant human MMP-9 is pre-incubated with varying concentrations of the FFAGLDD peptide.

-

A fluorogenic MMP-9 substrate is added to initiate the reaction.

-

Fluorescence is measured at regular intervals using a microplate reader.

-

The rate of substrate cleavage is calculated and compared between treated and untreated samples to determine the inhibitory potential (e.g., IC50 value) of the peptide.

-

Caption: Workflow for an in vitro MMP-9 activity assay.

4.2. Cell-Based Signaling Pathway Analysis (Western Blotting)

This experiment investigates the effect of the peptide on specific signaling pathways downstream of MMP-9 activation.

-

Principle: Cells are treated with a stimulus to activate MMP-9-dependent signaling in the presence or absence of the FFAGLDD peptide. The activation state of key signaling proteins (e.g., phosphorylation of kinases) is then assessed by Western blotting.

-

Methodology:

-

Culture appropriate cells (e.g., cancer cells known to have high MMP-9 expression).

-

Treat cells with a known MMP-9 activator (e.g., PMA) with and without the FFAGLDD peptide.

-

Lyse the cells and collect protein extracts.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated and total forms of signaling proteins (e.g., p-ERK, ERK, p-Akt, Akt).

-

Detect with secondary antibodies and visualize bands.

-

Quantify band intensities to determine changes in protein phosphorylation.

-

Caption: General workflow for Western blot analysis of signaling pathways.

Quantitative Data Summary

As no specific studies on FFAGLDD were found, a table of quantitative data cannot be provided. For a hypothetical peptide inhibitor of MMP-9, the following data would be relevant:

| Parameter | Description | Example Value |

| IC50 | The concentration of the peptide required to inhibit 50% of MMP-9 enzymatic activity. | 10 µM |

| Ki | The inhibition constant, a measure of the peptide's binding affinity to MMP-9. | 1 µM |

| EC50 | The concentration of the peptide that produces 50% of the maximal effect in a cell-based assay. | 50 µM |

Conclusion and Future Directions

While the specific peptide "FFAGLDD" remains uncharacterized in the scientific literature regarding its role in cellular signaling, the principles outlined in this guide provide a framework for its potential investigation. As an MMP-9 selective cleavage peptide, its effects would likely be mediated through the modulation of MMP-9's enzymatic activity and its subsequent impact on downstream signaling events.

Future research should focus on:

-

Biochemical Characterization: Determining the kinetic parameters of the FFAGLDD peptide's interaction with MMP-9.

-

Cellular Studies: Investigating the effects of the FFAGLDD peptide on MMP-9-dependent cellular processes such as migration, invasion, and proliferation.

-

Signaling Pathway Elucidation: Identifying the specific intracellular signaling pathways that are modulated by the FFAGLDD peptide in various cell types.

-

Control for TFA Effects: Ensuring that observed biological effects are attributable to the peptide itself and not the TFA counterion.

By pursuing these avenues of research, a comprehensive understanding of the role of the FFAGLDD peptide in cellular signaling can be achieved.

References

An In-depth Technical Guide on the Interaction of Trifluoroacetic Acid with Synthetic Peptides

To the intended audience of researchers, scientists, and drug development professionals: This document addresses the inquiry regarding the binding affinity and kinetics of the peptide with the sequence FFAGLDD to Trifluoroacetic Acid (TFA). A comprehensive search of scientific literature and databases has revealed no specific information on a peptide with the sequence FFAGLDD. Consequently, no data on its binding affinity, kinetics, or related signaling pathways in connection with TFA is available. The following guide provides a broader, in-depth technical overview of the well-documented interactions between TFA and peptides in the context of chemical synthesis and purification.

Trifluoroacetic acid (TFA) is an essential reagent in solid-phase peptide synthesis (SPPS), primarily utilized for the cleavage of synthesized peptides from the resin support and for the removal of acid-labile protecting groups from amino acid side chains.[1][2] It is also a common ion-pairing agent in reverse-phase high-performance liquid chromatography (RP-HPLC) for peptide purification, where it improves peak resolution and shape.[3][4] Due to its roles in synthesis and purification, TFA is often present in the final lyophilized peptide product as a counterion, forming salts with positively charged groups on the peptide, such as the N-terminus and the side chains of basic amino acids like lysine, arginine, and histidine.[3]

The interaction between TFA and peptides is predominantly electrostatic. The negatively charged trifluoroacetate anion (CF₃COO⁻) forms an ion pair with the positively charged ammonium groups (–NH₃⁺) on the peptide. This interaction is generally non-covalent and reversible. While typically considered a transient interaction related to the purification process, residual TFA in peptide samples can significantly impact experimental outcomes. It can alter peptide conformation, solubility, and aggregation properties, and may interfere with biological assays.[5][6] Recent studies have begun to explore more specific effects of TFA, noting that it can modulate peptide phase separation and even form structured complexes with certain peptide sequences.[7] However, the concept of a specific, high-affinity "binding" with defined kinetics, analogous to a ligand-receptor interaction, is not the standard way to characterize the peptide-TFA interaction.

Quantitative Analysis of Residual TFA

The quantification of residual TFA in a peptide sample is crucial for accurate determination of the net peptide content and for ensuring the reproducibility of biological experiments.[8] Several analytical methods are employed for this purpose.

| Method | Principle | Typical Sensitivity | References |

| Ion Chromatography (IC) | Separation of trifluoroacetate from the peptide and other ions on an ion-exchange column followed by conductivity detection. It can also quantify other anions.[4] | mg/L level | [4] |

| ¹⁹F Nuclear Magnetic Resonance (NMR) | Direct detection and quantification of the fluorine atoms in TFA. Provides a precise measure of the TFA-to-peptide molar ratio. | High | [3] |

| High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detector (ELSD) | Separation of TFA from the peptide on a suitable column, with detection by ELSD, which is sensitive to non-volatile analytes. | High | [3] |

| Fourier-Transform Infrared Spectroscopy (FT-IR) | Detection of the characteristic vibrational frequencies of the C-F and C=O bonds in TFA. | Qualitative/Semi-quantitative | [3] |

| Gas Chromatography (GC) / GC-Mass Spectrometry (GC-MS) | Derivatization of TFA to a volatile ester followed by separation and detection by GC or GC-MS. | High | [8] |

Experimental Protocols for TFA Removal

For many biological applications, the presence of TFA is undesirable, necessitating its removal or exchange for a more biocompatible counterion, such as acetate or hydrochloride.[4]

| Protocol | Detailed Methodology | Outcome | References |

| TFA/Hydrochloride Exchange | 1. Dissolve the TFA-peptide salt in a sufficient volume of 10-100 mM hydrochloric acid (HCl). 2. Allow the solution to stand for a brief period (e.g., 1 minute) at room temperature. 3. Freeze the solution rapidly (e.g., using liquid nitrogen). 4. Lyophilize the frozen solution to dryness to obtain the peptide hydrochloride salt. Repeat if necessary. | Exchange of TFA for chloride counterions. | [3][4] |

| TFA/Acetate Exchange | 1. Dissolve the TFA-peptide salt in a minimal amount of water or a suitable buffer. 2. Pass the solution through an anion-exchange column pre-equilibrated with an acetate buffer. 3. Elute the peptide with the acetate buffer. 4. Lyophilize the collected fractions containing the peptide. | Exchange of TFA for acetate counterions. | [4] |

| Repeated Lyophilization from Aqueous Acidic Solution | 1. Dissolve the peptide in a dilute aqueous solution of a volatile acid like acetic acid. 2. Lyophilize the solution. 3. Repeat the dissolution and lyophilization steps multiple times. | Gradual removal of TFA. | [3] |

Visualizing the Role of TFA in Peptide Synthesis and Purification

The following diagram illustrates the general workflow of solid-phase peptide synthesis, highlighting the stages where TFA is introduced and the subsequent steps for its removal.

Caption: Workflow of peptide synthesis and the role of TFA.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Enhanced native chemical ligation by peptide conjugation in trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. genscript.com [genscript.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Residual TFA Determination - Creative Peptides-Peptide Drug Discovery [pepdd.com]

The Exploitation of MMP9 Activity for Targeted Cancer Therapy: A Technical Guide to FFAGLDD-Based Drug Delivery

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the therapeutic strategy centered on the FFAGLDD peptide conjugated with Trifluoroacetic acid (TFA). This system is not a conventional drug that inhibits a target, but a sophisticated, stimuli-responsive drug delivery vehicle. The core principle is the targeted release of a cytotoxic agent, such as doxorubicin (DOX), by exploiting the enzymatic activity of Matrix Metalloproteinase-9 (MMP9), which is frequently overexpressed in the tumor microenvironment. This guide will detail the signaling pathways that justify the selection of MMP9 as a therapeutic target, the mechanism of action of the FFAGLDD-based system, and the experimental protocols required for its validation.

Rationale for Targeting MMP9 in Cancer Therapy

Matrix Metalloproteinase-9 (MMP9), a zinc-dependent endopeptidase, is a pivotal enzyme in the remodeling of the extracellular matrix (ECM). In healthy tissues, its expression and activity are tightly regulated. However, in numerous malignancies—including breast, colorectal, ovarian, and non-small cell lung cancer—MMP9 is significantly upregulated.[1][2] This overexpression is strongly correlated with advanced tumor stages, increased metastasis, and poor clinical outcomes.[1]

The role of MMP9 in cancer progression is multifaceted:

-

ECM Degradation: MMP9's primary function is the degradation of ECM components, particularly type IV collagen, a major component of the basement membrane. This breakdown removes physical barriers, enabling cancer cells to invade surrounding tissues and metastasize to distant sites.[2][3]

-

Angiogenesis: MMP9 promotes the formation of new blood vessels, a process essential for tumor growth and survival.[1]

-

Growth Factor Activation: It can cleave and activate various signaling molecules and growth factors sequestered in the ECM, further promoting tumor proliferation and migration.[4][5]

The consistent and high-level expression of active MMP9 within the tumor microenvironment, compared to its low activity in normal tissues, makes it an ideal trigger for a site-specific therapeutic strategy.

Signaling Pathways Leading to MMP9 Overexpression

The transcription of the MMP9 gene is induced by a complex network of signaling pathways, often initiated by extracellular stimuli prevalent in the tumor microenvironment, such as growth factors (e.g., TGF-β, PDGF) and pro-inflammatory cytokines (e.g., TNF-α, IL-1β).[6] These stimuli activate cell surface receptors, triggering downstream cascades that converge on the activation of key transcription factors like NF-κB, AP-1, and SP1.[6] These factors then bind to the promoter region of the MMP9 gene, driving its expression. The PI3K/Akt and MAPK/ERK pathways are central to this regulatory network.[6][7]

Mechanism of Action: The FFAGLDD Drug Delivery System

The FFAGLDD peptide serves as a substrate for MMP9. In this therapeutic approach, it functions as a cleavable linker in a larger drug delivery construct, typically a nanoparticle or polymeric micelle encapsulating a potent chemotherapeutic agent like doxorubicin (DOX).

The general structure of the delivery vehicle is as follows:

-

Core: A nanoparticle or micelle containing the cytotoxic drug (e.g., DOX).

-

Linker: The MMP9-sensitive FFAGLDD peptide.

-

Shield: A hydrophilic polymer, such as polyethylene glycol (PEG), attached to the linker. This PEG layer shields the nanoparticle, preventing its premature uptake by healthy cells and prolonging its circulation time in the bloodstream.

The therapeutic workflow proceeds in a series of steps:

-

Systemic Administration: The shielded nanoparticles are administered intravenously.

-

Tumor Accumulation: Due to the enhanced permeability and retention (EPR) effect, the nanoparticles preferentially accumulate in the tumor tissue.

-

MMP9-Mediated Cleavage: In the tumor microenvironment, the high concentration of active MMP9 enzymes recognizes and cleaves the FFAGLDD peptide linker.

-

Deshielding and Cellular Uptake: The cleavage of the linker removes the protective PEG shield. This "deshielding" exposes the nanoparticle core, facilitating its uptake by nearby cancer cells.

-

Drug Release and Cytotoxicity: Once inside the cancer cell, the nanoparticle releases its doxorubicin payload, inducing DNA damage and apoptosis, leading to targeted cell death.

Quantitative Data Presentation

The validation of an MMP9-responsive drug delivery system requires rigorous quantitative analysis. The following tables present representative data from key experiments.

Table 1: In Vitro Drug Release This experiment measures the percentage of doxorubicin released from the nanoparticles over time in the presence or absence of MMP9.

| Time (hours) | Condition | Cumulative DOX Release (%) |

| 6 | - MMP9 | 8.2 ± 1.5 |

| 6 | + MMP9 (100 ng/mL) | 35.4 ± 3.1 |

| 12 | - MMP9 | 12.5 ± 2.1 |

| 12 | + MMP9 (100 ng/mL) | 68.9 ± 4.5 |

| 24 | - MMP9 | 18.1 ± 2.8 |

| 24 | + MMP9 (100 ng/mL) | 85.3 ± 5.2 |

Table 2: In Vitro Cytotoxicity (IC50 Values) This assay determines the concentration of a substance required to inhibit the growth of 50% of cancer cells (IC50), comparing the shielded nanoparticles, the nanoparticles with MMP9, and free doxorubicin.

| Formulation | Cell Line | IC50 (µg/mL DOX equiv.) |

| Free Doxorubicin | MCF-7 | 0.8 ± 0.1 |

| Shielded Nanoparticles (PEG-FFAGLDD-DOX) | MCF-7 | 15.2 ± 2.3 |

| Shielded Nanoparticles + MMP9 | MCF-7 | 1.5 ± 0.2 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings.

Protocol: In Vitro MMP9-Mediated Drug Release

Objective: To quantify the rate and extent of drug release from the FFAGLDD-nanoparticle conjugate in response to MMP9 enzymatic activity.

Materials:

-

FFAGLDD-DOX Nanoparticles (1 mg/mL stock)

-

Recombinant human MMP9 enzyme (activated)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Dialysis tubing (MWCO 10 kDa)

-

Shaking incubator at 37°C

-

UV-Vis Spectrophotometer or Fluorometer

Procedure:

-

Sample Preparation: Prepare two sets of samples. For the "+MMP9" group, mix 1 mL of the nanoparticle stock solution with a final concentration of 100 ng/mL of active MMP9 in PBS. For the "-MMP9" control group, mix 1 mL of the nanoparticle stock with PBS only.

-

Dialysis Setup: Transfer each sample into a separate dialysis bag. Seal the bags securely.

-

Incubation: Place each dialysis bag into a beaker containing 50 mL of PBS. Place the beakers in a shaking incubator set to 37°C.[8]

-

Sampling: At predetermined time points (e.g., 1, 2, 4, 6, 12, 24 hours), withdraw 1 mL of the dialysate (the PBS outside the bag) for analysis. Replace with 1 mL of fresh PBS to maintain a constant volume.

-

Quantification: Measure the concentration of doxorubicin in the collected dialysate samples using a UV-Vis spectrophotometer (absorbance at 480 nm) or a fluorometer.[8]

-

Calculation: Calculate the cumulative percentage of drug released at each time point relative to the total amount of drug initially loaded into the nanoparticles.

Protocol: In Vitro Cell Viability (MTT Assay)

Objective: To assess the cytotoxicity of the MMP9-activated nanoparticles against cancer cells.

Materials:

-

MMP9-overexpressing cancer cell line (e.g., MCF-7, A375)

-

Complete cell culture medium (e.g., DMEM + 10% FBS)

-

96-well cell culture plates

-

FFAGLDD-DOX Nanoparticles

-

Free Doxorubicin solution

-

Recombinant human MMP9 enzyme (activated)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL)

-

Dimethyl sulfoxide (DMSO)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[9]

-

Treatment Preparation: Prepare serial dilutions of the test articles (Free DOX, Nanoparticles) in cell culture medium. For the MMP9-activated group, pre-incubate the nanoparticle dilutions with MMP9 (e.g., 100 ng/mL) for 2 hours at 37°C before adding to the cells.

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared treatment solutions to the respective wells. Include untreated cells as a control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[9]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. MMP-9 overexpression is associated with intragenic hypermethylation of MMP9 gene in melanoma | Aging [aging-us.com]

- 4. MMP9: A Tough Target for Targeted Therapy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Matrix Metalloproteinase-9: Many Shades of Function in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Multiple signaling pathways involved in activation of matrix metalloproteinase-9 (MMP-9) by heregulin-beta1 in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Matrix Metalloproteinase-2-Responsive Peptide-Modified Cleavable PEGylated Liposomes for Paclitaxel Delivery - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of FFAGLDD Peptide Interactions with Amyloid-Beta: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aggregation of amyloid-beta (Aβ) peptides is a central event in the pathogenesis of Alzheimer's disease. Peptides that can modulate this process are of significant therapeutic interest. This technical guide provides a comprehensive overview of the in silico methodologies used to investigate the interaction between a hypothetical peptide, FFAGLDD, and the Aβ42 peptide, a key player in amyloid plaque formation. The FFAGLDD sequence is selected for this case study due to the presence of the diphenylalanine (FF) motif, which is known to be involved in amyloidogenic processes. This document outlines a complete computational workflow, from initial structure prediction to detailed interaction analysis and binding affinity estimation. It is intended to serve as a practical guide for researchers in drug discovery and computational biology, providing detailed protocols and data interpretation strategies for the characterization of novel peptide-based inhibitors of Aβ aggregation.

Introduction

The self-assembly of amyloid-beta (Aβ) peptides, particularly the 42-residue isoform (Aβ42), into neurotoxic oligomers and fibrils is a primary hallmark of Alzheimer's disease.[1] Consequently, inhibiting Aβ aggregation is a major therapeutic strategy. Short peptides have emerged as promising candidates for modulating protein-protein interactions due to their high specificity and potential for rational design.[2] This guide details a systematic in silico approach to characterize the binding of a novel peptide, FFAGLDD, with Aβ42. The workflow encompasses peptide and protein structure preparation, molecular docking to predict binding modes, molecular dynamics (MD) simulations to assess complex stability, and binding free energy calculations to quantify interaction strength.

Computational Workflow

The in silico analysis of the FFAGLDD-Aβ42 interaction follows a multi-step process, designed to provide a comprehensive understanding of the binding event at an atomic level.

Methodologies and Experimental Protocols

This section provides detailed protocols for each stage of the computational workflow.

Structure Preparation

3.1.1. Target Protein Structure (Aβ42)

-

Retrieval: Obtain the 3D structure of the Aβ42 peptide. For this study, we will use a monomeric structure derived from an NMR ensemble (e.g., PDB ID: 1IYT) or a fibril structure (e.g., PDB ID: 2MXU) to investigate binding to different aggregation states.[3]

-

Preparation: Use a molecular modeling suite (e.g., Schrödinger Maestro, UCSF Chimera) to prepare the protein. This involves:

-

Removing water molecules and any co-crystallized ligands not relevant to the study.

-

Adding hydrogen atoms appropriate for a physiological pH (e.g., 7.4).

-

Assigning correct bond orders and protonation states for titratable residues.

-

Performing a restrained energy minimization using a suitable force field (e.g., OPLS4, AMBER) to relieve any steric clashes.

-

3.1.2. Peptide Ligand Structure (FFAGLDD)

-

3D Structure Prediction: Since FFAGLDD is a hypothetical peptide, its 3D structure must be predicted. Use a de novo peptide structure prediction server like PEP-FOLD.[4][5]

-

Preparation: The predicted peptide structure should be energy minimized using a force field consistent with the one used for the protein.

Molecular Docking

Molecular docking predicts the preferred orientation and conformation (pose) of the peptide when bound to the Aβ42 receptor.

-

Grid Generation: Define a docking grid box that encompasses the putative binding site on Aβ42. Given the known role of the central hydrophobic core (residues 17-21) in Aβ aggregation, the grid should be centered on this region.[6][7]

-

Docking Protocol: Perform peptide docking using a program capable of handling peptide flexibility, such as AutoDock Vina or Glide with peptide docking options.[2][6]

-

Software: AutoDock Vina

-

Receptor: Prepared Aβ42 structure (PDB file).

-

Ligand: Prepared FFAGLDD structure (PDBQT file).

-

Grid Box Parameters: Center X, Y, Z coordinates on the Aβ42 hydrophobic core; dimensions of 52 x 56 x 80 Å.[6]

-

Exhaustiveness: Set to a high value (e.g., 64) to ensure thorough conformational sampling.[8]

-

-

Pose Analysis: The docking results will yield multiple binding poses ranked by a scoring function (e.g., binding affinity in kcal/mol). Cluster the top-ranking poses based on root-mean-square deviation (RMSD) to identify distinct binding modes. Select the most favorable and representative pose from the most populated cluster for further analysis.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior and stability of the FFAGLDD-Aβ42 complex in a simulated physiological environment.

-

System Setup:

-

Software: GROMACS 5.1.4.[6]

-

Force Field: GROMOS96 or AMBER force field.[6]

-

Solvation: Place the docked complex in a cubic or rectangular box and solvate with an explicit water model (e.g., SPC, TIP3P).[6][9]

-

Ionization: Add counter-ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological salt concentration (e.g., 0.15 M).[6]

-

-

Simulation Protocol:

-

Energy Minimization: Perform steepest descent energy minimization to remove steric clashes between the complex and the solvent.

-

Equilibration: Conduct a two-phase equilibration:

-

NVT (constant Number of particles, Volume, and Temperature) ensemble for 1 ns to stabilize the system's temperature.

-

NPT (constant Number of particles, Pressure, and Temperature) ensemble for 1 ns to stabilize the pressure and density.

-

-

Production Run: Perform a production MD run for at least 100 ns. Longer simulations (e.g., 200-500 ns) are recommended for more robust sampling of conformational space.

-

-

Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex.

-

RMSD (Root Mean Square Deviation): Calculate the RMSD of the peptide and the protein backbone to evaluate structural stability over time. A stable RMSD suggests the complex has reached equilibrium.

-

RMSF (Root Mean Square Fluctuation): Calculate the RMSF of individual residues to identify flexible and rigid regions of the complex.

-

Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between FFAGLDD and Aβ42 to identify key interactions.

-

Binding Free Energy Calculation

Calculate the binding free energy to provide a more accurate estimation of the binding affinity than docking scores alone. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are commonly used.[10][11]

-

Protocol:

-

Software: Use the g_mmpbsa tool in GROMACS or the MM-GBSA module in AMBER or Schrödinger.

-

Snapshot Extraction: Extract snapshots (frames) from the stable portion of the MD trajectory (e.g., the last 50 ns).

-

Calculation: For each snapshot, calculate the binding free energy (ΔG_bind) using the following equation: ΔG_bind = G_complex - (G_receptor + G_ligand) Where each G term is composed of molecular mechanics energy, polar solvation energy, and nonpolar solvation energy.

-

-

Data Interpretation: The final ΔG_bind is an average over all analyzed snapshots. A more negative value indicates a stronger binding affinity.

Quantitative Data Summary

The following table presents hypothetical quantitative data that could be generated from the in silico analysis of FFAGLDD and its variants interacting with Aβ42. This data is for illustrative purposes.

| Peptide Sequence | Docking Score (kcal/mol) | Predicted ΔG_bind (MM/PBSA) (kcal/mol) | Average RMSD of Peptide (Å) during MD | Key Interacting Residues on Aβ42 |

| FFAGLDD | -8.5 | -45.2 ± 3.5 | 1.8 ± 0.4 | PHE19, PHE20, GLU22, ASP23 |

| AFAGLDD | -7.2 | -30.8 ± 4.1 | 2.5 ± 0.6 | PHE19, GLU22 |

| FFAGLAA | -6.8 | -25.5 ± 3.9 | 2.9 ± 0.7 | PHE19, PHE20 |

| Control Peptide | -5.1 | -15.1 ± 5.2 | 3.8 ± 0.9 | LYS16 |

Note: Control Peptide is a sequence with low predicted affinity.

Signaling Pathway Visualization

The interaction of an inhibitory peptide like FFAGLDD with Aβ42 can be conceptualized as interfering with the amyloidogenic signaling cascade. The following diagram illustrates this hypothetical mechanism.

Experimental Validation

While in silico modeling provides powerful predictive insights, experimental validation is crucial. Key techniques include:

-

Binding Affinity Measurement: Techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can quantitatively measure the binding affinity (Kd) between synthesized FFAGLDD and Aβ42.[12]

-

Aggregation Assays: Thioflavin T (ThT) fluorescence assays can be used to monitor the kinetics of Aβ42 aggregation in the presence and absence of the FFAGLDD peptide to determine its inhibitory effect.[7]

-

Structural Analysis: NMR spectroscopy or X-ray crystallography can be employed to determine the structure of the FFAGLDD-Aβ42 complex, validating the computationally predicted binding mode.

Conclusion

The in silico workflow presented in this guide offers a robust framework for the initial characterization and optimization of peptide-based inhibitors of Aβ42 aggregation. By combining molecular docking, MD simulations, and free energy calculations, researchers can gain detailed mechanistic insights into peptide-protein interactions, guiding the rational design of more potent therapeutic candidates. The hypothetical case of the FFAGLDD peptide illustrates how these computational tools can be applied to predict binding modes, assess complex stability, and estimate binding affinity, thereby accelerating the early stages of drug discovery for Alzheimer's disease. Subsequent experimental validation is essential to confirm these computational predictions and advance promising candidates in the therapeutic development pipeline.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Design of peptide-based inhibitor agent against amyloid-β aggregation: Molecular docking, synthesis and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. PEP-FOLD Peptide Structure Prediction Server [bioserv.rpbs.univ-paris-diderot.fr]

- 5. PEP-FOLD4: a pH-dependent force field for peptide structure prediction in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular dynamics simulation analysis of the beta amyloid peptide with docked inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The interaction of peptide inhibitors and Aβ protein: Binding mode analysis, inhibition of the formation of Aβ aggregates, and then exert neuroprotective effects [frontiersin.org]

- 8. The Impact of Natural Compounds on S-Shaped Aβ42 Fibril: From Molecular Docking to Biophysical Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Assessing the performance of MM/PBSA and MM/GBSA methods. 9. Prediction reliability of binding affinities and binding poses for protein-peptide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An accurate free energy estimator: based on MM/PBSA combined with interaction entropy for protein–ligand binding affinity - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 12. Identifying Protein-protein Interaction Sites Using Peptide Arrays - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Dissolving FFAGLDD TFA for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

The peptide FFAGLDD, supplied as a trifluoroacetic acid (TFA) salt, is a sequence rich in hydrophobic amino acids, specifically Phenylalanine (F), Alanine (A), Glycine (G), and Leucine (L). This characteristic hydrophobicity presents a significant challenge for its dissolution in aqueous solutions commonly used in cell culture. Trifluoroacetic acid is a residual counter-ion from the peptide synthesis and purification process and is a strong acid.[1] Proper solubilization is critical to ensure accurate experimental concentrations and to avoid precipitation in cell culture media, which could lead to inconsistent results and potential cytotoxicity.

These application notes provide a detailed, step-by-step protocol for the effective dissolution of FFAGLDD TFA for use in cell culture experiments, ensuring optimal solubility and minimal impact on cell viability. The primary method involves the use of dimethyl sulfoxide (DMSO) as an initial solvent, followed by careful dilution into the desired aqueous medium.

Properties and Storage of this compound

A summary of the key properties and recommended storage conditions for this compound is provided in the table below. Adherence to these guidelines is crucial for maintaining the integrity and stability of the peptide.

| Property | Details | Reference |

| Chemical Formula | C39H50F3N7O14 | [2] |

| Molecular Weight | 897.85 g/mol | [2] |

| Appearance | Lyophilized powder | [3] |

| Solubility Profile | Hydrophobic | [3][4] |

| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [5][6] |

| Powder Storage | -20°C for up to 2 years | [2] |

| Stock Solution Storage | In DMSO: 2 weeks at 4°C or 6 months at -80°C | [2] |

Experimental Protocols

Materials Required

-

This compound (lyophilized powder)

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

-

Pipettes and sterile, low-retention pipette tips

-

Vortex mixer

-

Sonicator (optional, but recommended)

-

Desired cell culture medium or buffer (e.g., PBS, DMEM), pre-warmed to 37°C

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol describes the initial solubilization of the lyophilized this compound powder in 100% DMSO to create a concentrated stock solution.

-

Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture, which can affect the stability of the peptide.

-

Initial Solubilization: Add a small volume of sterile DMSO to the vial to create a concentrated stock solution (e.g., 10 mM). The exact volume will depend on the amount of peptide in the vial.

-

Vortexing: Vortex the solution vigorously for 1-2 minutes to aid dissolution.

-

Sonication (Optional): If the peptide does not fully dissolve with vortexing, sonicate the solution for 5-10 minutes.[6] This can help break up aggregates of the hydrophobic peptide.

-

Visual Inspection: Visually inspect the solution to ensure that all of the peptide has dissolved and the solution is clear.

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, low-retention microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 2 weeks).[2]

Protocol 2: Preparation of the Final Working Solution for Cell Culture

This protocol details the dilution of the DMSO stock solution into the final cell culture medium. The key to preventing precipitation is to add the DMSO stock to the aqueous medium slowly and with agitation.[6]

-

Determine Final Concentration: Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment.

-

DMSO Concentration Limit: Ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to your specific cell line. For most cell lines, a final DMSO concentration of 0.5% is well-tolerated, while for sensitive primary cells, it should be kept below 0.1%.[6]

-

Pre-warm Medium: Pre-warm the required volume of cell culture medium or buffer to 37°C.

-

Slow Dilution: While gently vortexing or swirling the pre-warmed medium, slowly add the calculated volume of the this compound stock solution drop-wise.[5][6] This gradual addition helps to prevent localized high concentrations of the peptide, which can lead to precipitation.

-

Final Mixing: Once the stock solution is added, continue to mix the working solution gently for another 1-2 minutes to ensure homogeneity.

-

Immediate Use: Use the freshly prepared working solution immediately for your cell culture experiments to minimize the risk of precipitation over time.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the dissolution and preparation process for using this compound in cell culture.

Caption: Workflow for dissolving this compound and preparing working solutions.

Safety and Handling Precautions

-

Trifluoroacetic Acid (TFA): TFA is a corrosive and strong acid.[1][7][8] While present in small amounts as a salt, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the lyophilized powder.

-

Dimethyl Sulfoxide (DMSO): DMSO can facilitate the absorption of other chemicals through the skin.[6] Always wear gloves when handling DMSO and solutions containing it. Dispose of DMSO-containing waste according to your institution's guidelines.

-

Aseptic Technique: All steps involved in the preparation of the working solution for cell culture should be performed in a sterile environment (e.g., a laminar flow hood) to prevent microbial contamination.

References

- 1. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]

- 2. This compound Datasheet DC Chemicals [dcchemicals.com]

- 3. jpt.com [jpt.com]

- 4. Solubility Guidelines for Peptides [sigmaaldrich.com]

- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]

- 6. PEPMIC [pepmic.com]

- 7. Trifluoroacetic acid | 76-05-1 [chemicalbook.com]

- 8. TFA Chemical Properties → Area → Sustainability [product.sustainability-directory.com]

Application Notes and Protocols for FFAGLDD-TFA In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction:

FFAGLDD-TFA is a synthetic hexapeptide (Phe-Phe-Ala-Gly-Leu-Asp-Asp) supplied as a trifluoroacetic acid (TFA) salt. As a novel peptide sequence, its biological activity and mechanism of action are subjects of ongoing investigation. These application notes provide a comprehensive set of protocols for the initial in vitro characterization of FFAGLDD-TFA, focusing on assessing its cytotoxicity, and exploring a hypothesized role in modulating the Transforming Growth Factor-beta (TGF-β) signaling pathway. The TGF-β pathway is crucial in various cellular processes, including proliferation, differentiation, and apoptosis, making it a significant target in drug discovery.

Data Presentation

Table 1: Summary of In Vitro Assay Parameters for FFAGLDD-TFA Characterization

| Assay Type | Cell Line | Parameter Measured | Concentration Range of FFAGLDD-TFA | Incubation Time | Positive Control | Negative Control |

| Cytotoxicity (MTT Assay) | HEK293T, HepG2 | Cell Viability (%) | 0.1 µM - 1000 µM | 24, 48, 72 hours | Doxorubicin (10 µM) | Vehicle (DMSO 0.5%) |

| TGF-β Pathway Activation (Luciferase Reporter Assay) | HEK293T | Luciferase Activity (RLU) | 1 µM - 500 µM | 24 hours | TGF-β1 (10 ng/mL) | Vehicle (DMSO 0.5%) |

| Gene Expression Analysis (qPCR) | HepG2 | Relative mRNA Expression of PAI-1, SMAD7 | 10 µM, 100 µM | 24 hours | TGF-β1 (10 ng/mL) | Vehicle (DMSO 0.5%) |

Experimental Protocols

FFAGLDD-TFA Stock Solution Preparation

-

Reconstitution: FFAGLDD-TFA is typically supplied as a lyophilized powder. To prepare a 10 mM stock solution, reconstitute the peptide in sterile dimethyl sulfoxide (DMSO).

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Cell Culture

-

Cell Lines: Human Embryonic Kidney 293T (HEK293T) and human liver cancer cell line (HepG2) are suitable for initial characterization.

-

Culture Medium: Culture HEK293T and HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2. The medium should be changed every 2-3 days.

Cytotoxicity Assessment: MTT Assay

This assay determines the effect of FFAGLDD-TFA on cell viability.

-

Cell Seeding: Seed HEK293T or HepG2 cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.[1]

-

Treatment: Prepare serial dilutions of FFAGLDD-TFA in the culture medium (e.g., 1, 10, 25, 50, 100, 250, 500, and 1000 µM).[1] Remove the old medium from the wells and add 100 µL of the prepared FFAGLDD-TFA dilutions. Include wells with vehicle control (0.5% DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: One hour before the end of the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[1]

-

Formazan Solubilization: After the 1-hour incubation with MTT, centrifuge the plates and carefully aspirate the medium.[1] Add 130 µL of MTT solubilization solution (e.g., DMSO or a specialized desorption solution preheated to 37°C) to each well to dissolve the formazan crystals.[1]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

TGF-β Signaling Pathway Activation: Luciferase Reporter Assay

This assay investigates if FFAGLDD-TFA can activate the canonical TGF-β signaling pathway.

-

Transfection: Co-transfect HEK293T cells in a 96-well plate with a TGF-β responsive element (TRE) driving the expression of a reporter gene (e.g., firefly luciferase) and a control plasmid expressing Renilla luciferase (for normalization).

-

Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of FFAGLDD-TFA (e.g., up to 500 µM) or TGF-β1 (10 ng/mL) as a positive control.

-

Incubation: Incubate the cells for 24 hours.

-

Cell Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the normalized luciferase activity in treated cells to that in vehicle-treated cells to determine the fold induction.

Gene Expression Analysis: Quantitative PCR (qPCR)

This protocol measures changes in the expression of TGF-β target genes.

-

Cell Seeding and Treatment: Seed HepG2 cells in a 6-well plate. Once confluent, treat the cells with selected non-toxic concentrations of FFAGLDD-TFA (e.g., 10 µM and 100 µM) or TGF-β1 (10 ng/mL) for 24 hours.[1]

-

RNA Extraction: Harvest the cells and extract total RNA using a suitable RNA isolation kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Visualizations

Caption: Hypothesized signaling pathway of FFAGLDD-TFA via the TGF-β receptor.

Caption: Experimental workflow for the in vitro characterization of FFAGLDD-TFA.

References

Application Notes and Protocols: Utilizing FFAGLDD TFA in Animal Models for Targeted Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinases (MMPs) are a family of enzymes that play a crucial role in the degradation of the extracellular matrix. Their expression is often upregulated in various pathological conditions, including cancer, inflammation, and neurodegenerative diseases. Specifically, MMP-9 is a well-established biomarker for tumor invasion and metastasis in many types of cancer, including breast, colon, and brain cancers.[1] This overexpression in the tumor microenvironment presents a unique opportunity for targeted drug delivery.

FFAGLDD TFA is a synthetic peptide designed to be selectively cleaved by MMP-9. This peptide can be utilized as a component of a sophisticated drug delivery system. In such a system, the FFAGLDD peptide acts as a linker, attaching a therapeutic agent (e.g., a chemotherapeutic drug like doxorubicin) to a nanoparticle carrier. In areas of high MMP-9 activity, such as a tumor, the peptide linker is cleaved, leading to the localized release of the drug. This strategy aims to enhance the therapeutic efficacy of the drug while minimizing systemic toxicity.

These application notes provide a comprehensive overview of the principles and methodologies for utilizing this compound-based drug delivery systems in preclinical animal models of cancer.

Signaling Pathway and Mechanism of Action

The this compound peptide is a key component of a stimuli-responsive drug delivery system that leverages the enzymatic activity of MMP-9 for targeted drug release. The general mechanism is depicted in the signaling pathway diagram below.

Caption: Mechanism of MMP-9 targeted drug delivery.

Experimental Protocols

Preparation and Characterization of this compound-Conjugated Nanoparticles

This protocol outlines the synthesis of a doxorubicin (DOX)-loaded nanoparticle system where DOX is conjugated via the FFAGLDD peptide.

Materials:

-

Nanoparticle carrier (e.g., polymeric micelles, liposomes)

-

FFAGLDD peptide with appropriate functional groups for conjugation

-

Doxorubicin (DOX)

-

Cross-linking agents (e.g., EDC/NHS)

-

Dialysis tubing (MWCO 10 kDa)

-

Dynamic Light Scattering (DLS) instrument

-

Transmission Electron Microscope (TEM)

Procedure:

-

Synthesis of the Drug-Peptide Conjugate: a. React DOX with the FFAGLDD peptide using a suitable linker chemistry. b. Purify the DOX-FFAGLDD conjugate using chromatography (e.g., HPLC). c. Characterize the conjugate using mass spectrometry and NMR.